2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide is a tridentate pincer ligand known for its unique structural properties and potential applications in various fields. This compound features two pyridine rings attached to a central pyridine-2,5-dicarboxamide core, making it a versatile molecule in coordination chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with pyridine-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of pyridine-2,5-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2,5-dicarboxamide derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to bind to specific metal ions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence various molecular targets and pathways, including:
Molecular Targets: Metal ions such as copper, nickel, and zinc.
Pathways Involved: The compound can modulate enzymatic activities and redox processes by stabilizing metal ion complexes and facilitating electron transfer reactions.
Comparison with Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another tridentate pincer ligand with similar structural features but different substitution patterns on the pyridine rings.
Pyridine-2,6-dicarboxamide: A related compound with a different arrangement of carboxamide groups, leading to distinct coordination properties.
Furan-2,5-dicarboxamide: A structurally similar compound with a furan ring instead of a pyridine ring, offering different electronic and steric properties.
Uniqueness: 2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide stands out due to its specific arrangement of pyridine rings and carboxamide groups, which confer unique coordination abilities and reactivity. Its ability to form stable complexes with various metal ions makes it a valuable compound in both fundamental research and practical applications .
Properties
IUPAC Name |
2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(21-13-3-1-7-18-10-13)12-5-6-15(20-9-12)17(24)22-14-4-2-8-19-11-14/h1-11H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBYGJCPHRGFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.